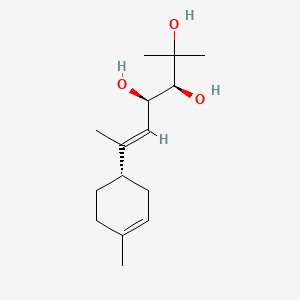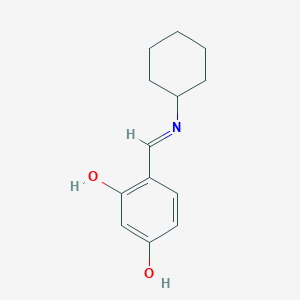
Z-LRGG-AMC TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Z-LRGG-AMC TFA is a fluorogenic substrate for isopeptidase T . It is cleaved by papain-like proteases to give the highly fluorescent AMC product . The fluorescence intensity of released AMC is proportional to the protease activity . Z-LRGG-AMC might be used for screening and studying kinetics of PLpro inhibitors .
Molecular Structure Analysis
Z-LRGG-AMC TFA has a molecular weight of 692.77 . It has a chemical formula of C36H45F3N8O10 .Chemical Reactions Analysis
Z-LRGG-AMC is cleaved by papain-like proteases to give the highly fluorescent AMC product . The fluorescence intensity of released AMC is proportional to the protease activity .Physical And Chemical Properties Analysis
Z-LRGG-AMC TFA has a molecular weight of 692.77 . It has a chemical formula of C36H45F3N8O10 . It has excitation and emission maxima of 341 nm and 441 nm respectively .科学的研究の応用
Detection of Deubiquitinating Enzymes
Z-LRGG-AMC TFA is used in the detection of deubiquitinating enzymes (DUBs). DUBs are responsible for removing ubiquitin (Ub) from its protein conjugates . The lack of selective chemical tools for the exploration of these enzymes significantly impairs the determination of their roles in both normal and pathological states .
Therapeutic Targets in Disease Treatment
DUBs, which can be detected using Z-LRGG-AMC TFA, have been implicated as attractive therapeutic targets in the treatment of viral diseases, neurodegenerative disorders, and cancer .
Research in Ubiquitin Conjugation
Ubiquitin (Ub) conjugation is one of the most important posttranslational modifications and influences the activity, protein-protein interactions, localization, and stability of many proteins . Z-LRGG-AMC TFA, which contains Ub coupled to a fluorophore, is used in research related to Ub conjugation .
Development of Selective Substrates and Probes
Based on the full substrate specificity profile for two DUBs—MERS PLpro and human UCH-L3, unnatural Ub-based substrates and activity-based probes (ABPs) containing selected unnatural amino acids located in the C-terminal Ub motif have been designed and synthesized . Z-LRGG-AMC TFA is used in these biochemical analyses .
Study of Protease Recognition
For any protease that recognizes Ub and Ub-like substrates, a highly active and selective unnatural substrate or probe can be engineered . Z-LRGG-AMC TFA is used in these studies to understand protease recognition .
Drug Repurposing for SARS-CoV-2
SARS-CoV-2, the pathogen of COVID-19, encodes two essential cysteine proteases that process the pathogen’s two large polypeptide products pp1a and pp1ab in the human cell host to form 15 functionally important, mature nonstructural proteins . One of these enzymes is papain-like protease or PLPro, which possesses deubiquitination and deISGylation activities that suppress host innate immune responses toward SARS-CoV-2 infection . Z-LRGG-AMC TFA is used in the experimental screening of inhibitors on their inhibition of PLPro .
作用機序
Target of Action
Z-Leucyl-Arginyl-Glycyl-Glycyl-7-Amino-4-Methylcoumarin Trifluoroacetate, commonly known as Z-LRGG-AMC TFA, primarily targets papain-like proteases . These proteases are a type of cysteine protease that play a crucial role in the life cycle of certain viruses, including SARS-CoV-2 . In addition to papain-like proteases, Z-LRGG-AMC TFA also targets deubiquitinating enzymes and isopeptidase T (IPaseT) .
Mode of Action
Z-LRGG-AMC TFA acts as a fluorogenic substrate for its target enzymes . When cleaved by papain-like proteases, it releases a highly fluorescent product, 7-Amino-4-Methylcoumarin (AMC) . The fluorescence intensity of the released AMC is proportional to the protease activity , providing a measure of the enzyme’s activity in real-time.
Biochemical Pathways
The action of Z-LRGG-AMC TFA is closely tied to the ubiquitin-proteasome system . Deubiquitinating enzymes, one of the targets of Z-LRGG-AMC TFA, are responsible for removing ubiquitin from its protein conjugates . This process is crucial for regulating protein degradation, cellular signaling, and other cellular processes .
Result of Action
The cleavage of Z-LRGG-AMC TFA by its target enzymes results in the release of AMC, a highly fluorescent product . This fluorescence can be measured, providing a quantitative readout of the activity of the target enzymes . Therefore, Z-LRGG-AMC TFA can be used as a tool for studying the kinetics of these enzymes and for screening potential inhibitors .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Z-LRGG-AMC TFA involves the coupling of Z-LRGG-AMC with TFA (trifluoroacetic acid) to form the final product. This can be achieved through a peptide coupling reaction using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).", "Starting Materials": [ "Z-LRGG-AMC", "TFA", "HBTU or EDC", "DIPEA", "DMF (dimethylformamide)", "DCM (dichloromethane)", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "1. Dissolve Z-LRGG-AMC (1 eq) and HBTU or EDC (1.1 eq) in DMF.", "2. Add DIPEA (2.2 eq) to the reaction mixture and stir for 10 minutes.", "3. Add TFA (1.5 eq) to the reaction mixture and stir for 30 minutes.", "4. Quench the reaction by adding a mixture of DCM and water (1:1) and stir for 10 minutes.", "5. Separate the organic layer and wash it with water and brine.", "6. Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.", "7. Purify the crude product by column chromatography using a mixture of acetonitrile and methanol as the eluent.", "8. Collect the desired product and lyophilize it to obtain Z-LRGG-AMC TFA as a white powder." ] } | |
CAS番号 |
167698-68-2 |
分子式 |
C36H45F3N8O10 |
分子量 |
806.8 |
IUPAC名 |
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
InChIキー |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES |
O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)



![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)